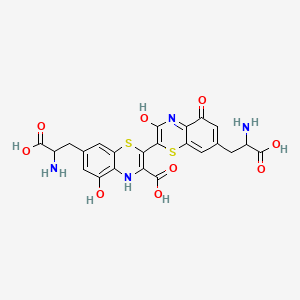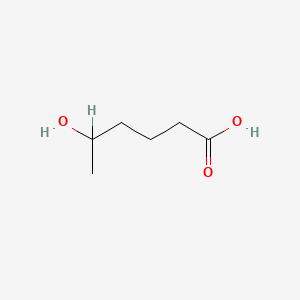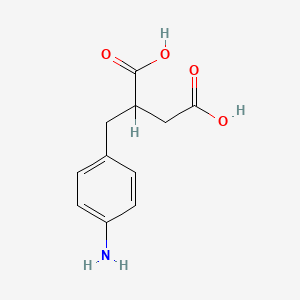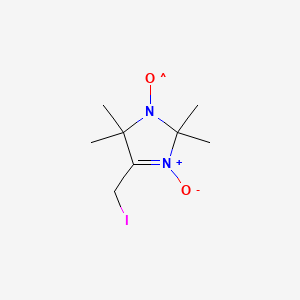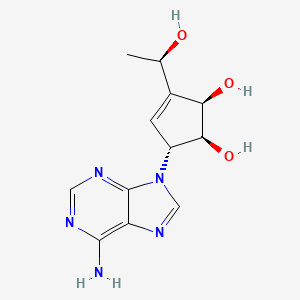
(1S,2R,5R)-5-(6-Amino-9H-purin-9-yl)-3-((R)-1-hydroxyethyl)cyclopent-3-ene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1S,2R,5R)-5-(6-Amino-9H-purin-9-yl)-3-((R)-1-hydroxyethyl)cyclopent-3-ene-1,2-diol is a complex organic molecule with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopentene ring, an aminopurine moiety, and a hydroxyethyl group. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,5R)-5-(6-Amino-9H-purin-9-yl)-3-((R)-1-hydroxyethyl)cyclopent-3-ene-1,2-diol typically involves multiple steps, including the formation of the cyclopentene ring, the introduction of the aminopurine group, and the addition of the hydroxyethyl group. Common synthetic routes may involve:
Cyclopentene Ring Formation: This can be achieved through cyclization reactions using appropriate precursors under controlled conditions.
Aminopurine Introduction: The aminopurine group can be introduced via nucleophilic substitution reactions, where a suitable purine derivative reacts with an amine source.
Hydroxyethyl Addition: The hydroxyethyl group can be added through hydroxylation reactions, often using oxidizing agents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R,5R)-5-(6-Amino-9H-purin-9-yl)-3-((R)-1-hydroxyethyl)cyclopent-3-ene-1,2-diol: undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aminopurine moiety can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines, secondary amines.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted purine derivatives.
Aplicaciones Científicas De Investigación
(1S,2R,5R)-5-(6-Amino-9H-purin-9-yl)-3-((R)-1-hydroxyethyl)cyclopent-3-ene-1,2-diol: has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for understanding enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (1S,2R,5R)-5-(6-Amino-9H-purin-9-yl)-3-((R)-1-hydroxyethyl)cyclopent-3-ene-1,2-diol involves its interaction with specific molecular targets and pathways. The aminopurine moiety allows it to bind to nucleic acids and proteins, influencing various biological processes. It can inhibit enzyme activity by mimicking natural substrates or by binding to active sites, thereby blocking the normal function of the enzyme.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A nucleoside with a similar purine structure but lacking the cyclopentene ring and hydroxyethyl group.
Guanosine: Another nucleoside with a purine base, differing in the functional groups attached to the purine ring.
Inosine: Similar to adenosine but with a different functional group at the purine base.
Uniqueness
(1S,2R,5R)-5-(6-Amino-9H-purin-9-yl)-3-((R)-1-hydroxyethyl)cyclopent-3-ene-1,2-diol: is unique due to its combination of a cyclopentene ring, aminopurine moiety, and hydroxyethyl group. This unique structure allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler counterparts.
Propiedades
Fórmula molecular |
C12H15N5O3 |
|---|---|
Peso molecular |
277.28 g/mol |
Nombre IUPAC |
(1S,2R,5R)-5-(6-aminopurin-9-yl)-3-[(1R)-1-hydroxyethyl]cyclopent-3-ene-1,2-diol |
InChI |
InChI=1S/C12H15N5O3/c1-5(18)6-2-7(10(20)9(6)19)17-4-16-8-11(13)14-3-15-12(8)17/h2-5,7,9-10,18-20H,1H3,(H2,13,14,15)/t5-,7-,9-,10+/m1/s1 |
Clave InChI |
CDKUWLLYHVOVCD-PXMQNUKVSA-N |
SMILES isomérico |
C[C@H](C1=C[C@H]([C@@H]([C@@H]1O)O)N2C=NC3=C(N=CN=C32)N)O |
SMILES canónico |
CC(C1=CC(C(C1O)O)N2C=NC3=C(N=CN=C32)N)O |
Sinónimos |
6'-C-methylneplanocin A TJ 13025 TJ-13025 TJ13025 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



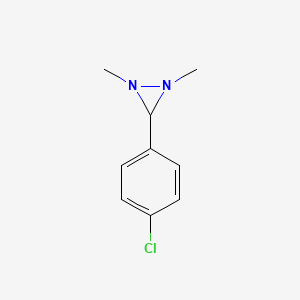
![(6R,8S,10S,11S,13S,14S,16R)-9-fluoro-6,11,16-trihydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B1208758.png)

![1-tert-butyl-7-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1208762.png)
- (9CI)](/img/structure/B1208763.png)

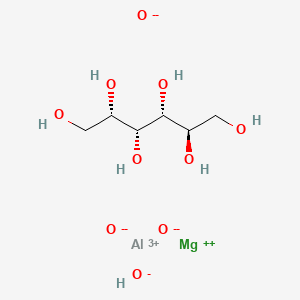
![2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B1208768.png)
